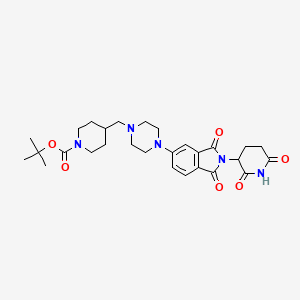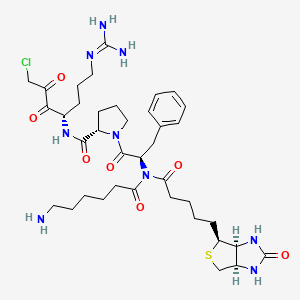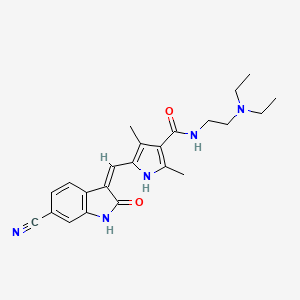
Antifungal agent 75
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 75 involves multiple steps, including the formation of azole derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications. Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, precise control of reaction parameters, and purification techniques to obtain the compound in high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 75 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different antifungal activities and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 75 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those caused by Candida albicans.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth on surfaces
Wirkmechanismus
Antifungal agent 75 exerts its effects by targeting the cell membrane of Candida albicans. It increases cell membrane permeability, reduces ergosterol levels, and disrupts membrane structure. This leads to the loss of cell integrity and ultimately cell death. The compound’s molecular targets include enzymes involved in ergosterol biosynthesis and membrane-associated proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antifungal agent 75 include:
Ketoconazole: An imidazole derivative with broad-spectrum antifungal activity.
Echinocandins: Inhibit the synthesis of β (1,3)-glucan, disrupting the fungal cell wall.
Polyenes: Bind to ergosterol in the fungal cell membrane, causing cell death
Uniqueness
This compound is unique due to its specific mechanism of action, which involves multiple pathways to disrupt fungal cell integrity. Its ability to inhibit biofilm formation and enhance cell membrane permeability sets it apart from other antifungal agents .
Eigenschaften
Molekularformel |
C31H32Cl2F2N6O5S |
|---|---|
Molekulargewicht |
709.6 g/mol |
IUPAC-Name |
N-[2-[4-(4-acetylpiperazin-1-yl)phenoxy]ethyl]-2,4-dichloro-N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32Cl2F2N6O5S/c1-22(42)38-10-12-39(13-11-38)25-4-6-26(7-5-25)46-15-14-41(47(44,45)30-9-2-23(32)16-28(30)33)19-31(43,18-40-21-36-20-37-40)27-8-3-24(34)17-29(27)35/h2-9,16-17,20-21,43H,10-15,18-19H2,1H3 |
InChI-Schlüssel |
NQXQPVYMNGXDAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCN(CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)S(=O)(=O)C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
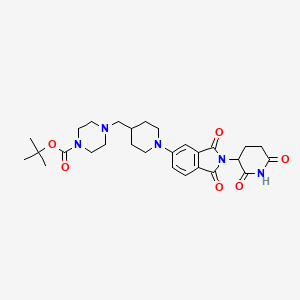
![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)


![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
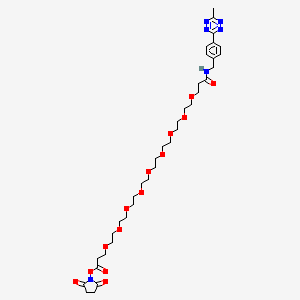

![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)

